molecular formula C10H11N3 B8782050 4-(1H-Imidazol-4-yl)-N-methylaniline CAS No. 89250-14-6

4-(1H-Imidazol-4-yl)-N-methylaniline

Katalognummer: B8782050
CAS-Nummer: 89250-14-6
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: PBRXATIPHRYUEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1H-Imidazol-4-yl)-N-methylaniline is a chemical compound that features an imidazole ring substituted with a methylaniline group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The compound’s unique structure allows it to participate in various chemical reactions and makes it a valuable entity in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The methylaniline group can then be introduced through a substitution reaction using appropriate reagents and conditions.

Industrial Production Methods: Industrial production of 4-(1H-Imidazol-4-yl)-N-methylaniline may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(1H-Imidazol-4-yl)-N-methylaniline can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylaniline group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: New compounds with different substituents replacing the methylaniline group.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules
4-(1H-Imidazol-4-yl)-N-methylaniline serves as a crucial building block in organic synthesis. Its unique structure allows chemists to create complex molecules through various reactions such as oxidation, reduction, and substitution. This compound can facilitate the formation of new derivatives that may possess enhanced properties or functionalities.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionProducts Formed
OxidationConversion to imidazole N-oxidesOxidized derivatives
ReductionFormation of reduced imidazole formsReduced derivatives
SubstitutionReplacement of methylaniline groupVarious substituted compounds

Biological Research

Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential biological activities, particularly antimicrobial and anticancer properties. Studies have shown that compounds with imidazole rings can interact with biological targets, influencing various biochemical pathways.

Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were evaluated for their cytotoxic effects against several cancer cell lines. The results demonstrated significant activity against breast and colon cancer cells, suggesting its potential as a lead compound in cancer drug development .

Medicinal Applications

Therapeutic Potential
The compound has been explored for its therapeutic potential in treating diseases due to its ability to interact with specific biological targets such as enzymes and receptors. Its mechanism of action involves forming hydrogen bonds and coordinating with metal ions, which can modulate enzyme activity and influence signaling pathways.

Table 2: Therapeutic Targets of this compound

Target TypeExample TargetsPotential Applications
EnzymesKinases (e.g., c-Kit)Cancer treatment
ReceptorsHistamine receptorsAllergy medications
Antimicrobial AgentsBacterial enzymesAntibiotic development

Industrial Applications

Catalysis and Material Development
In industrial settings, this compound is utilized as a catalyst in various chemical processes. Its unique properties allow for the development of new materials with specific electronic or chemical characteristics.

Case Study: Material Science
Research conducted on polymer composites incorporating imidazole derivatives showed improved mechanical properties and thermal stability. These findings indicate the potential for using this compound in advanced material applications .

Wirkmechanismus

The mechanism of action of 4-(1H-Imidazol-4-yl)-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

  • 4-(1H-imidazol-1-yl)-N-methylaniline
  • 4-(1H-imidazol-4-yl)-N-methylaniline
  • 4-(1H-imidazol-2-yl)-N-methylaniline

Comparison: this compound is unique due to the specific positioning of the imidazole ring and methylaniline group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and interaction profiles with biological targets, making it a distinct and valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

89250-14-6

Molekularformel

C10H11N3

Molekulargewicht

173.21 g/mol

IUPAC-Name

4-(1H-imidazol-5-yl)-N-methylaniline

InChI

InChI=1S/C10H11N3/c1-11-9-4-2-8(3-5-9)10-6-12-7-13-10/h2-7,11H,1H3,(H,12,13)

InChI-Schlüssel

PBRXATIPHRYUEW-UHFFFAOYSA-N

Kanonische SMILES

CNC1=CC=C(C=C1)C2=CN=CN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.